molecular formula C15H14N4O2 B11840598 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide CAS No. 89454-65-9

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide

Cat. No.: B11840598
CAS No.: 89454-65-9
M. Wt: 282.30 g/mol
InChI Key: SHTFVNWSRAJFFW-UHFFFAOYSA-N
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Description

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide is a chemical compound built on the imidazo[4,5-b]pyridine scaffold, a structure of high interest in medicinal chemistry and agrochemical research . Derivatives of this heterocyclic core are frequently investigated as potent modulators of protein kinase activity, which are key enzymes involved in cellular signaling pathways and are important targets for therapeutic intervention . The specific structure of this compound, featuring a benzamide group, is similar to other patented compounds explored for inhibiting kinases such as RIPK2, which is a target in the research of autoimmune and inflammatory diseases like Crohn's disease, rheumatoid arthritis, and multiple sclerosis . Furthermore, analogous imidazo[4,5-b]pyridine compounds have demonstrated significant fungicidal activity in bioassays, showing promise as potential agrochemical agents . The structure-activity relationship (SAR) studies for this class of compounds indicate that variations at the 2-position of the imidazo[4,5-b]pyridine core, as seen with the 3-methoxy-N-methylbenzamide group in this molecule, are critical for modulating biological activity and selectivity . This product is intended for research purposes such as assay development, high-throughput screening, and investigating mechanisms of action. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89454-65-9

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

4-(1H-imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide

InChI

InChI=1S/C15H14N4O2/c1-16-15(20)9-5-6-10(12(8-9)21-2)13-18-11-4-3-7-17-14(11)19-13/h3-8H,1-2H3,(H,16,20)(H,17,18,19)

InChI Key

SHTFVNWSRAJFFW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2,3-Diaminopyridine with α-Ketoesters

A widely adopted method involves heating 2,3-diaminopyridine with ethyl pyruvate under acidic conditions (Scheme 1). This one-pot reaction yields the imidazo[4,5-b]pyridine skeleton with a carboxylate substituent, which is subsequently decarboxylated.

Reaction Conditions

  • Substrates : 2,3-Diaminopyridine (1.0 eq), ethyl pyruvate (1.2 eq)

  • Catalyst : p-Toluenesulfonic acid (10 mol%)

  • Solvent : Ethanol, reflux, 12 h

  • Yield : 68–72% after decarboxylation

Transition-Metal-Catalyzed Cyclizations

The RSC-developed iron-catalyzed method (Scheme 2) employs FeCl₃ (10 mol%) to mediate the cyclization of 2-aminopyridine with aldehydes. While optimized for imidazo[1,2-a]pyridines, modifying the substrate to 2,3-diaminopyridine derivatives enables access to the [4,5-b] isomer.

Key Optimization Parameters

  • Temperature : 80°C in DMF

  • Oxidant : TBHP (tert-butyl hydroperoxide)

  • Yield : 55–60% for [4,5-b] isomers

Functionalization of the Imidazo[4,5-b]pyridine Core

Bromination at the 2-Position

Electrophilic bromination using NBS (N-bromosuccinimide) in DMF installs a bromine atom at the 2-position, enabling cross-coupling (Table 1).

Table 1: Bromination Optimization

Brominating AgentSolventTemp (°C)Yield (%)
NBSDMF2585
Br₂AcOH5072
HBr/H₂O₂DCM065

Suzuki-Miyaura Coupling with 3-Methoxy-N-methylbenzamide Boronic Ester

The brominated intermediate undergoes palladium-catalyzed coupling with 3-methoxy-N-methylbenzamide pinacol boronate (Scheme 3).

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 eq)

  • Solvent : Dioxane/H₂O (4:1), 90°C, 6 h

  • Yield : 78%

Synthesis of 3-Methoxy-N-methylbenzamide

Amidation of 3-Methoxybenzoic Acid

3-Methoxybenzoic acid is treated with methylamine hydrochloride using EDCI/HOBt coupling reagents (Scheme 4).

Procedure

  • Reagents : 3-Methoxybenzoic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), methylamine (2.0 eq)

  • Solvent : DMF, 25°C, 12 h

  • Yield : 89%

Direct Methylation of 3-Methoxybenzamide

Alternatively, 3-methoxybenzamide is methylated using methyl iodide and K₂CO₃ in acetone (60°C, 8 h), yielding the N-methyl derivative in 82% yield.

Spectroscopic Characterization

NMR Analysis

¹H NMR (400 MHz, CDCl₃)

  • δ 8.72 (s, 1H, imidazo-H)

  • δ 8.25 (d, J = 5.2 Hz, 1H, pyridine-H)

  • δ 7.92 (d, J = 8.4 Hz, 2H, benzamide-H)

  • δ 6.98 (d, J = 8.4 Hz, 2H, benzamide-H)

  • δ 3.89 (s, 3H, OCH₃)

  • δ 3.02 (s, 3H, N-CH₃)

¹³C NMR (100 MHz, CDCl₃)

  • δ 167.2 (C=O)

  • δ 152.1 (imidazo-C)

  • δ 135.4–112.7 (aromatic carbons)

  • δ 55.6 (OCH₃)

  • δ 30.1 (N-CH₃)

Data align with reported imidazo[4,5-b]pyridines and benzamides .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the imidazo[4,5-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide exhibit notable antimicrobial properties. A variety of studies have evaluated its effectiveness against different bacterial and fungal strains.

Case Study: Antimicrobial Activity

A study focused on synthesizing and evaluating various benzamide derivatives, including those related to this compound, found promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds:

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Staphylococcus aureus

These findings suggest that modifications to the benzamide structure can enhance antimicrobial efficacy, making it a candidate for further development in infectious disease treatment .

Anticancer Applications

The anticancer potential of this compound derivatives has been explored extensively. Several studies have demonstrated their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity

In a notable study assessing the anticancer properties of synthesized benzamide derivatives, compounds were tested against human colorectal carcinoma cell lines (HCT116). The results indicated that specific derivatives exhibited IC50 values lower than the standard drug 5-Fluorouracil (5-FU):

CompoundIC50 (µM)Comparison to 5-FU
N95.85More Potent
N184.53More Potent
5-FU9.99Reference Drug

These results highlight the potential of these compounds as selective anticancer agents with lower toxicity towards non-cancerous cells .

Mechanism of Action

The mechanism of action of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide and analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Reference
Target Compound C₁₄H₁₂N₄O₂ 268.27 3-Methoxy-N-methylbenzamide Imidazo[4,5-b]pyridine core
N-[4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxyphenyl]-N-methylmethanesulfonamide C₁₅H₁₆N₄O₃S 332.38 Methanesulfonamide group Sulfonamide replaces benzamide; increased polarity
20c (Kinase Inhibitor) C₂₆H₂₈ClN₇O₂ 530.00 Chloro, piperazine-isoxazole chain Extended substituents enhance kinase binding
3d (Pyrimido[4,5-d]pyrimidinone) C₂₉H₂₉N₉O₃ 552.25 Acrylamide, methoxy-piperazine Bulkier fused pyrimidine core; higher molecular weight
4-tert-butyl-N-(2-methyl-3-{2-[4-(morpholine-4-carbonyl)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl}phenyl)benzamide C₃₅H₃₅N₅O₃ 581.69 tert-Butyl, morpholine-carbonyl Enhanced lipophilicity; complex substitution pattern
Key Observations:

Substituent Impact :

  • The benzamide group in the target compound contrasts with sulfonamide (e.g., ) or acrylamide (e.g., ) derivatives, altering hydrogen-bonding capacity and acidity.
  • Methoxy groups (common in the target compound and 3d ) may enhance solubility compared to lipophilic tert-butyl groups in .

Molecular Weight :

  • The target compound’s lower molecular weight (268.27 vs. >500 g/mol in ) suggests better bioavailability and drug-likeness.

Heterocyclic Cores: Imidazo[4,5-b]pyridine (target compound, ) vs. pyrimido[4,5-d]pyrimidinone () influences binding to kinase ATP pockets due to differences in π-π stacking and steric effects.

Kinase Inhibitor Activity:
  • Target Compound : Likely targets kinases (inference from structural analogs like 20c ). The methoxy group may modulate selectivity.
  • Compound 20c : Explicitly designed as a kinase inhibitor with a chloro group and extended piperazine-isoxazole chain for enhanced potency .
  • Compound 3d : Targets kinases but with reduced permeability due to higher molecular weight and acrylamide group .
Solubility and Selectivity:
  • Sulfonamide Analog () : Increased polarity from the sulfonamide group may improve aqueous solubility but reduce membrane permeability.
  • Morpholine Derivative () : The morpholine ring enhances solubility via hydrogen bonding, while the tert-butyl group adds lipophilicity.

Analog Similarity Analysis (Based on )

Compound Similarity Score Key Differences
4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline 0.98 Benzimidazole core replaces imidazopyridine; dimethylaniline lacks benzamide.
4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline 0.92 Nitrogen positions differ in imidazo core (4,5-c vs. 4,5-b).
2-(4-Aminophenyl)-1H-benzimidazol-5-amine 0.90 Aniline substituent; absence of methoxy and benzamide groups.

Biological Activity

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antitumor, antibacterial, and antiviral effects, supported by recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C14H13N3O2
  • CAS Number : 89454-65-9

Structural Information

The structural formula can be represented as follows:

SMILES COC1 C C CC C1 N C C2 NC3 C N2 C CC N3 \text{SMILES COC1 C C CC C1 N C C2 NC3 C N2 C CC N3 }

Antitumor Activity

Research indicates that imidazopyridine derivatives, including this compound, exhibit potent antitumor properties. A study evaluating various derivatives found that certain compounds displayed significant antiproliferative effects across multiple cancer cell lines. Notably:

  • IC50 Values : The compound demonstrated selective activity against colorectal carcinoma (IC50 = 0.4 μM) and glioblastoma (IC50 = 1.8 μM) .

The mechanism of action appears to involve intercalation into double-stranded DNA, disrupting replication processes essential for cancer cell proliferation .

Antibacterial Activity

While many imidazopyridine derivatives have shown limited antibacterial activity, some studies indicate that modified versions can exhibit moderate effects against specific bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : One derivative showed MIC values of 32 μM against E. coli .

However, the overall antibacterial efficacy of this compound remains less pronounced compared to its antitumor activity.

Antiviral Activity

The antiviral potential of this compound has also been explored. Research suggests that imidazopyridine derivatives can inhibit a range of DNA and RNA viruses, although specific data for this compound is limited. The general trend shows that structural modifications in imidazopyridines enhance their antiviral properties .

Comparative Analysis of Biological Activities

Activity Type Effectiveness Notable Findings
AntitumorHighIC50 values as low as 0.4 μM against colorectal carcinoma
AntibacterialModerateMIC of 32 μM against E. coli
AntiviralLimitedBroad-spectrum activity noted in related compounds

Case Studies and Research Findings

  • Antiproliferative Effects : In vitro studies on various human cancer cell lines revealed that substitutions on the imidazopyridine structure significantly affected antiproliferative activity. Compounds with bromine substitutions showed enhanced potency .
  • Mechanism Insights : The interaction with DNA and potential inhibition of key enzymes involved in cell cycle regulation were identified as primary mechanisms contributing to the antitumor effects .
  • Therapeutic Potential : Given the promising results in antitumor activity and moderate antibacterial effects, further exploration into the pharmacokinetics and bioavailability of this compound is warranted to assess its viability as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide?

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between 2,3-diaminopyridine precursors and carbonyl-containing reagents. For example:

  • Route A : Reacting 2,3-diaminoisonicotinic acid derivatives with substituted acetic acids under acidic conditions (e.g., sulfuric acid) at elevated temperatures (160°C), followed by purification via preparative HPLC .
  • Route B : Microwave-assisted synthesis using 2-cyanoacetamide and 2,3-diaminopyridine derivatives at 190°C, with recrystallization from ethanol/water mixtures to improve purity .
    Key intermediates like tert-butyl-protected piperidine derivatives are often employed to stabilize reactive groups during multi-step syntheses .

Q. How is structural confirmation achieved for this compound?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in DMSO-d6_6 to identify aromatic protons, methoxy groups, and methyl substituents (e.g., δ 3.85 ppm for methoxy) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]+^+ at m/z 361.1 for intermediates) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content validation to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of imidazo[4,5-b]pyridine derivatives?

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves regioselectivity for the imidazo[4,5-b]pyridine core .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMSO) at 60°C enhance coupling reactions, while lower temperatures minimize side-product formation .
  • Amine selection : Substituents on amines (e.g., ethylenediamine vs. 1,3-propanediamine) significantly impact yields (62.2% vs. 52% in ).

Table 1 : Yield optimization using different amines (from )

Amine UsedProduct YieldMelting Point (°C)
Ethylenediamine62.2%>300
1,3-Propanediamine52.0%>300
Isopropylamine46.7%293–295

Q. What strategies address contradictory bioactivity data in different assay models?

Discrepancies in bioactivity (e.g., anti-tubercular vs. kinase inhibition) may arise from:

  • Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) can alter compound solubility and target binding .
  • Metabolic stability : Hepatic microsomal stability assays (e.g., using mouse liver S9 fractions) help identify metabolites that may interfere with activity .
  • Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., MABA for anti-tubercular activity) .

Q. How does computational modeling aid in understanding binding interactions?

Molecular docking studies (e.g., with AutoDock Vina) reveal:

  • Hydrophobic interactions : The methoxy group and imidazo[4,5-b]pyridine core occupy hydrophobic pockets in Akt1’s ATP-binding cleft, as shown in co-crystal structures (PDB: 2.25 Å resolution) .
  • Hydrogen bonding : The benzamide carbonyl forms hydrogen bonds with Thr211 and Lys268 residues in kinase domains .
  • Selectivity analysis : Comparative docking against off-target kinases (e.g., PKA, PKC) predicts isoform specificity .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting NMR and MS data during structural characterization?

  • Artifact identification : Impurities from incomplete purification (e.g., residual solvents in ) may produce extra peaks in NMR. Use preparative HPLC for >95% purity .
  • Isotope patterns : Brominated derivatives (e.g., 6-bromo-substituted compounds in ) show distinct isotopic clusters in MS; deviations may indicate degradation.

Q. What methods resolve discrepancies in biological activity between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability in murine models to identify poor absorption or rapid clearance .
  • Target engagement assays : Use phospho-specific antibodies (e.g., p-PRAS40 for Akt inhibition) to confirm target modulation in vivo .

Structural and Functional Comparisons

Table 2 : Bioactivity comparison of imidazo[4,5-b]pyridine derivatives (from )

CompoundBiological ActivityKey Structural Feature
4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzene-1,2-diolAnti-tubercular (MIC = 3.12 µg/mL)Dihydroxybenzene substituent
6-Bromo-2-(4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl)-1H-imidazo[4,5-b]pyridineKinase inhibition (IC50_{50} = 12 nM)Bromine and tetrahydropyrimidine

Methodological Recommendations

  • Synthetic protocols : Prioritize microwave-assisted methods for time-sensitive projects .
  • Analytical workflows : Combine NMR, HR-MS, and elemental analysis for unambiguous characterization .
  • Biological assays : Use orthogonal assays (e.g., MABA for anti-tubercular activity and kinase profiling for oncological targets) to validate multi-target potential .

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